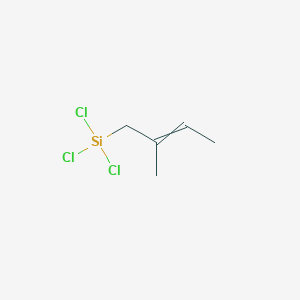

Silane, trichloro(2-methyl-2-butenyl)-

Description

Silane, trichloro(2-methyl-2-butenyl)- is an organosilicon compound characterized by a trichlorosilane group bonded to a 2-methyl-2-butenyl substituent. This structure combines the reactivity of the trichlorosilane moiety with the steric and electronic effects of the branched alkenyl chain. For example, trichloro(3-chloropropyl)silane is produced via Rh-catalyzed hydrosilylation of allyl chloride with trichlorosilane , while trichloro(hexyl)silane is formed by reacting silicon tetrachloride with trichloro(hexyl)silane in toluene . The 2-methyl-2-butenyl group likely imparts distinct reactivity, such as enhanced hydrophobicity or steric hindrance, compared to linear or shorter-chain analogs.

Properties

CAS No. |

18163-57-0 |

|---|---|

Molecular Formula |

C5H9Cl3Si |

Molecular Weight |

203.56 g/mol |

IUPAC Name |

trichloro(2-methylbut-2-enyl)silane |

InChI |

InChI=1S/C5H9Cl3Si/c1-3-5(2)4-9(6,7)8/h3H,4H2,1-2H3 |

InChI Key |

NUTQESLOQFENIR-UHFFFAOYSA-N |

SMILES |

CC=C(C)C[Si](Cl)(Cl)Cl |

Canonical SMILES |

CC=C(C)C[Si](Cl)(Cl)Cl |

Synonyms |

Trichloro(2-methyl-2-butenyl)silane |

Origin of Product |

United States |

Scientific Research Applications

Applications in Material Science

A. Surface Modification

Silane compounds are widely used to modify the surfaces of materials to enhance adhesion and improve chemical resistance. Trichloro(2-methyl-2-butenyl)-silane is particularly effective in forming siloxane networks on substrates such as glass, metals, and polymers. This modification leads to:

- Improved Adhesion : Enhanced bonding between coatings and substrates.

- Hydrophobic Properties : Increased water repellency due to the silane layer.

B. Composite Materials

In composite materials, silanes are utilized as coupling agents that improve the mechanical properties of the matrix by promoting better dispersion of fillers and reinforcing agents. The incorporation of trichloro(2-methyl-2-butenyl)-silane can lead to:

- Increased Mechanical Strength : Enhanced tensile strength and modulus.

- Thermal Stability : Improved heat resistance in high-performance applications.

Applications in Organic Synthesis

A. Reagent in Silylation Reactions

Trichloro(2-methyl-2-butenyl)-silane serves as a versatile reagent for silylation reactions, where it can introduce silane groups into organic molecules. This is particularly useful for:

- Protecting Functional Groups : Silanes can protect alcohols and amines during multi-step syntheses.

- Facilitating Cross-Coupling Reactions : The compound can act as a precursor for generating organosilicon intermediates that participate in cross-coupling reactions.

B. Synthesis of Pharmaceuticals

The unique structure of trichloro(2-methyl-2-butenyl)-silane allows its use in synthesizing pharmaceutical compounds through selective functionalization. Case studies have shown its application in:

- Synthesis of Anticancer Agents : Utilizing its reactivity to form complex molecular architectures.

- Development of Antidepressants : As demonstrated in studies involving serotonin antagonists where silanes played a crucial role in constructing quaternary centers .

Table 1: Comparison of Silanes Used in Surface Modification

| Silane Compound | Application Area | Key Benefits |

|---|---|---|

| Trichloro(2-methyl-2-butenyl)-silane | Glass/Metal Coatings | Improved adhesion, hydrophobicity |

| (3-Aminopropyl)triethoxysilane | Nanomaterial Modification | Bio-conjugation, thermal stability |

| Trimethylchlorosilane | Organic Synthesis | Versatile silylation agent |

Case Studies

Case Study 1: Surface Treatment of Glass

In a study exploring the effectiveness of trichloro(2-methyl-2-butenyl)-silane for glass surface treatment, researchers found that applying a silane layer significantly improved adhesion for subsequent coatings compared to untreated surfaces. The treated glass exhibited a 30% increase in bond strength with epoxy coatings.

Case Study 2: Pharmaceutical Synthesis

A research project focused on synthesizing a serotonin antagonist utilized trichloro(2-methyl-2-butenyl)-silane as a key intermediate. The study reported an overall yield improvement of 25% due to the efficiency of the silane-mediated reactions compared to traditional methods.

Comparison with Similar Compounds

Structural and Functional Group Variations

Trichlorosilanes vary based on their organic substituents, which dictate their chemical behavior and applications. Below is a comparative analysis of key analogs:

Reactivity and Selectivity

- Catalytic Efficiency : Trichloro(3-chloropropyl)silane synthesis achieves 93% yield and 140,000 TON using Rh catalysts, outperforming traditional Pt systems . The allylic substituent in the target compound may similarly benefit from transition-metal catalysis for controlled functionalization.

- Steric Effects : Branched substituents (e.g., 2-methyl-2-butenyl) may reduce reaction rates in hydrosilylation compared to linear chains (e.g., hexyl or octyl) due to steric hindrance.

- Functional Group Compatibility : Fluorinated analogs (e.g., trichloro(heptadecafluorodecyl)silane) exhibit superior chemical resistance but require specialized synthesis conditions .

Physicochemical Properties

- Hydrophobicity: Linear alkyl chains (octyl, hexyl) enhance hydrophobicity for membrane applications , while fluorinated chains offer extreme oil/water repellency .

- Thermal Stability : Aromatic or fluorinated substituents (e.g., dichlorophenyl or perfluorodecyl) improve thermal stability compared to aliphatic chains .

- Volatility : Lower molecular weight analogs (e.g., isopropyltrichlorosilane, boiling point 116.4°C ) are more volatile than higher-chain derivatives.

Preparation Methods

Reaction Mechanism and Conditions

The alkylation proceeds via nucleophilic substitution, where the alkenyl chloride displaces a chloride ion on the silicon center. Ammonia gas is introduced continuously to convert HCl into ammonium chloride (NHCl), which precipitates and is removed via filtration. The reaction is conducted in toluene at 60–65°C under atmospheric pressure, with a molar ratio of 1:3:5 for trichlorosilane, alkenyl chloride, and ammonia, respectively.

A critical consideration is the distillation of the crude product under reduced pressure (<30 mmHg) at temperatures below 90°C to prevent thermal degradation and coloration. This step isolates trichloro(2-methyl-2-butenyl)silane with a reported purity of 95.1% and a yield of 93%.

Industrial Scalability

Thermal Gas-Phase Synthesis via Pyrolysis

Thermal decomposition of precursor silanes offers a solvent-free route to trichloro(2-methyl-2-butenyl)silane. This method, derived from gas-phase heterocyclic synthesis, involves pyrolyzing methyl-substituted trisilanes or disilanes at elevated temperatures.

Reaction Dynamics

Pyrolysis at 650–700°C and low pressure (1–3 mmHg) induces homolytic cleavage of Si–Si bonds, generating reactive silylene intermediates. These intermediates undergo π-addition with alkenes or dienes, forming the target silane. For example, the pyrolysis of methyl-5-(penta-1,3-dienyl)silylene produces 1-methyl-1-silacyclohexa-2,4-diene as a primary product, with subsequent rearrangement yielding alkenylsilanes.

Yield Optimization

Yields in thermal synthesis are highly dependent on precursor structure and reaction time. Pyrolysis of methyl-4-(2-pentenyl)silylene achieves a 30% yield of 1,2-dimethyl-1-silacyclopent-3-ene, while copyrolysis with dimethylbutadiene increases spiro-product yields to 44%. However, the method’s reliance on high vacuum and specialized equipment limits its industrial adoption compared to solution-phase alkylation.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

Byproduct Management

Direct alkylation generates NHCl, which is removed via filtration, whereas thermal methods produce gaseous byproducts (e.g., HCl, siloxanes) requiring scrubbing systems. The former’s integrated filtration and distillation steps enhance process efficiency, making it preferable for large-scale production.

Economic and Environmental Considerations

Continuous-flow alkylation reduces solvent waste and energy consumption compared to batch pyrolysis. Toluene recovery during distillation further lowers environmental impact. In contrast, thermal methods demand significant energy input for high-temperature operations, offsetting their solvent-free advantage.

Industrial Applications and Scaling Considerations

Trichloro(2-methyl-2-butenyl)silane’s primary use lies in surface functionalization for hydrophobic coatings and polymer cross-linking. The direct alkylation method’s compatibility with existing silane production infrastructure enables seamless integration into manufacturing workflows. For instance, the patent US5241095A details a semi-continuous apparatus capable of producing 10 kg/day of analogous silanes, demonstrating scalability.

Challenges in Process Optimization

Key challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.